N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Description
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (hereafter referred to as Compound 188) is a fluorinated hydrazide-hydrazone derivative characterized by a 4-fluorophenyl ethylidene moiety and a 1-methylpyrrole substituent. Its molecular formula is C₁₆H₁₇FN₃O, with a monoisotopic mass of 289.133 Da. The compound was synthesized via condensation of 2-(2,3-dihydro-1-benzofuran-5-yl)acetohydrazide with 1-(4-fluorophenyl)ethanone in ethanol, catalyzed by glacial acetic acid, yielding an 82% product . The (E)-configuration of the imine bond was confirmed via X-ray crystallography in related analogs, ensuring structural fidelity .
Properties
Molecular Formula |
C15H16FN3O |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H16FN3O/c1-11(12-5-7-13(16)8-6-12)17-18-15(20)10-14-4-3-9-19(14)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+ |
InChI Key |
ZQIOSLRSTGVLQY-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation of 4-fluoroacetophenone with 1-methyl-1H-pyrrole-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity, improving binding to biological targets .
- Heteroaryl substitutions (e.g., pyridine) modulate pharmacokinetic profiles by altering lipophilicity .
Pharmacological Activity
Antimicrobial Activity
Compound 188 demonstrated potent antimicrobial activity against Staphylococcus aureus (MIC = 4.7 µM) and moderate activity against Candida albicans (MIC = 9.4 µM) . Comparatively:
- N′-[1-(4-Aminophenyl)ethylidene]-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (4v): Exhibited superior antifungal activity (MIC = 4 µg/mL) against C. albicans .
- N′-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide : Showed broad-spectrum antibacterial activity, outperforming Compound 188 against Gram-negative pathogens .
Anti-Inflammatory Activity
Analog 9e (N-(4-fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide) displayed COX-2 inhibition (IC₅₀ = 1.2 µM), attributed to the phenoxy group enhancing hydrophobic interactions . Compound 188 lacks this substituent, suggesting divergent biological targets.
Physicochemical Properties and Spectral Data
*Data inferred from structurally similar compounds in .
Biological Activity
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the compound's structural properties, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial activities.
The compound is characterized by a molecular formula of and a molecular weight of approximately 211.259 g/mol. Its structure includes a hydrazide functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.259 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 318.3 ± 44.0 °C |
| Flash Point | 146.3 ± 28.4 °C |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes under controlled conditions. The general procedure includes:
- Refluxing a mixture of hydrazine and the corresponding aldehyde in an organic solvent.
- Cooling the reaction mixture and precipitating the product.
- Purification through recrystallization.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- NCI-H460 (lung cancer)
The compound showed IC50 values indicating effective inhibition of cell proliferation, with values ranging from 10 to 50 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 26 |
| NCI-H460 | 42.3 |
These results suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, with flow cytometry analyses showing an increase in early apoptotic cells.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, further confirming its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide?
The synthesis typically involves a condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and 4-fluoroacetophenone derivatives. Key steps include:
- Reflux conditions in ethanol or methanol with glacial acetic acid as a catalyst to facilitate hydrazone formation .
- Temperature control (70–80°C) to ensure complete conversion while avoiding side reactions like oxidation of the pyrrole ring .
- pH monitoring (weakly acidic conditions) to stabilize intermediates and improve yield.
- Purification via column chromatography or recrystallization, followed by validation using TLC and NMR .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the hydrazone linkage (δ 8.0–9.0 ppm for the imine proton) and pyrrole ring substitution patterns .
- IR spectroscopy to identify N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- Single-crystal X-ray diffraction (using SHELXL/SHELXS) to resolve stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydrazide and fluorophenyl groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies .
- Structural polymorphism : Use crystallography to verify if different crystal forms (e.g., enol-imine vs. keto-amine tautomers) affect activity .
- Solubility effects : Compare results in DMSO vs. aqueous buffers to assess aggregation or precipitation artifacts .
Advanced: What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of fluorophenyl-containing hydrazides?
- Molecular docking : Screen against targets like DNA gyrase or tubulin to prioritize substituents (e.g., fluorine at para position vs. chloro/methoxy) for synthesis .
- Comparative synthesis : Replace the 4-fluorophenyl group with 4-chloro or 4-hydroxyphenyl analogs and evaluate changes in bioactivity .
- QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents with observed activity trends .
Advanced: How can crystallographic data improve the design of derivatives with enhanced stability?
- Hydrogen-bond networks : Identify key interactions (e.g., N-H···O=C) that stabilize the solid-state structure and mimic them in derivatives .
- Torsional angle analysis : Adjust substituents on the pyrrole or fluorophenyl rings to minimize steric strain and improve solubility .
- Polymorph screening : Use SHELXD/SHELXE to explore co-crystallization with solvents (e.g., DMF, ethanol) for controlled release formulations .
Basic: What are the key stability challenges during storage and handling of this compound?
- Hydrolysis risk : Store in anhydrous conditions (desiccator) to prevent degradation of the hydrazone bond .
- Light sensitivity : Protect from UV exposure to avoid photoisomerization of the imine group .
- Thermal stability : Conduct TGA/DSC to determine safe storage temperatures (typically <4°C for long-term stability) .
Advanced: How can researchers validate the proposed mechanism of action for this compound in antimicrobial studies?
- Time-kill assays : Monitor bactericidal kinetics to distinguish static vs. cidal effects .
- Resistance induction : Passage bacteria in sub-inhibitory concentrations to identify mutations (e.g., efflux pump upregulation) .
- Metabolomics : Compare metabolic profiles (via LC-MS) of treated vs. untreated cells to pinpoint disrupted pathways .
Advanced: What experimental approaches address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydrazides) to enhance membrane permeability .
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve solubility and target tissue accumulation .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and organ distribution in rodent models .
Basic: How does the fluorine substituent influence the compound’s electronic and biological properties?
- Electron-withdrawing effect : The 4-fluorophenyl group increases electrophilicity of the imine bond, enhancing interactions with nucleophilic targets (e.g., enzyme active sites) .
- Lipophilicity : Fluorine improves membrane permeability (logP ~2.5) compared to non-fluorinated analogs .
- Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life .
Advanced: What strategies mitigate toxicity concerns during in vivo testing?
- Genotoxicity screening : Perform Ames tests and micronucleus assays to rule out mutagenicity .
- Dose optimization : Use allometric scaling from in vitro IC₅₀ to establish safe starting doses (e.g., 1/10 of rodent LD₅₀) .
- Tissue histopathology : Examine liver/kidney sections post-administration for necrosis or inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
